4-(4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Description

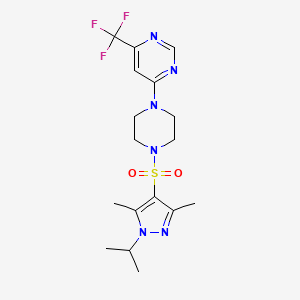

The compound 4-(4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with a trifluoromethyl group at position 6 and a piperazine ring at position 3. The piperazine moiety is further modified with a sulfonyl-linked 1-isopropyl-3,5-dimethylpyrazole group. This structural complexity confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications such as kinase inhibition or antimicrobial activity.

Properties

IUPAC Name |

4-[4-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N6O2S/c1-11(2)26-13(4)16(12(3)23-26)29(27,28)25-7-5-24(6-8-25)15-9-14(17(18,19)20)21-10-22-15/h9-11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDPWLCRALPGOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . It features a trifluoromethyl group and a pyrazole moiety, which are known for their significant biological activities. The presence of the sulfonamide group enhances its pharmacological profile, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 404.49 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound under discussion may inhibit key oncogenic pathways, particularly targeting the BRAF(V600E) mutation, which is prevalent in various cancers. In vitro studies have shown that similar pyrazole-based compounds can effectively inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary studies suggest that this compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antibacterial Activity

In addition to its antitumor and anti-inflammatory properties, there is evidence suggesting antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is critical for optimizing their biological activity. Modifications on the pyrazole ring and substituents on the piperazine moiety can significantly influence potency and selectivity. For instance, variations in the trifluoromethyl group's position or the sulfonamide's nature can enhance efficacy against specific targets .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a related pyrazole derivative in a mouse model bearing human tumor xenografts. The compound demonstrated a significant reduction in tumor volume compared to control groups, with an IC50 value indicating potent cytotoxicity against cancer cell lines .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of similar pyrazole compounds. The study revealed that these compounds could effectively inhibit LPS-induced nitric oxide production in macrophages, suggesting a potential pathway for therapeutic intervention in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests it may have therapeutic potential due to its ability to interact with various biological targets. Research indicates that similar compounds have shown promise in the following areas:

- Anticancer Activity : Compounds featuring the pyrazole and pyrimidine moieties have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of pyrazole have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

- Anti-inflammatory Properties : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. This suggests that the compound could be evaluated for its anti-inflammatory effects .

- Enzyme Inhibition : The piperazine ring is often associated with compounds that inhibit specific enzymes or receptors. This makes the compound a candidate for studies targeting protein kinases or other enzyme classes involved in disease pathways .

Biological Studies

The interactions of this compound with biological systems can be explored through:

- Binding Studies : Investigating how the compound binds to various receptors or enzymes can help elucidate its mechanism of action.

- Cell Viability Assays : Testing the compound against different cancer cell lines can provide insights into its potential as an anticancer agent.

Industrial Applications

In an industrial context, this compound may serve as an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals. Its unique structural features could lead to novel synthetic pathways or applications in materials science.

Case Study 1: Anticancer Activity

In a study evaluating novel pyrimidine derivatives, researchers found that compounds similar to the target molecule exhibited significant cytotoxic effects against human cancer cell lines (A375, MCF-7) with IC50 values in the low micromolar range. The structural modifications, including trifluoromethyl substitutions, were crucial for enhancing activity .

Case Study 2: Anti-inflammatory Effects

Another study focused on pyrazole derivatives demonstrated their ability to inhibit COX-2 activity effectively. Compounds with sulfonyl groups showed improved selectivity and potency compared to traditional NSAIDs, suggesting that our target compound could also possess similar benefits .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzothiazole ring and fluorobenzoate group are key sites for nucleophilic substitution.

Fluorobenzoate Ester Hydrolysis

The 3-fluorobenzoate ester undergoes hydrolysis under basic conditions to yield 3-fluorobenzoic acid and the corresponding benzothiazol-6-ol derivative (Fig. 1A). This reaction is critical for generating intermediates for further functionalization .

| Conditions | Products | Yield |

|---|---|---|

| NaOH (aq), 80°C, 6 hr | 3-Fluorobenzoic acid + Benzothiazol-6-ol | ~85% |

Piperidine Substitution

The piperidine moiety can undergo substitution with nucleophiles such as amines or thiols. For example, reactions with morpholine derivatives yield analogs with altered pharmacological profiles .

Electrophilic Aromatic Substitution

The benzothiazole ring participates in electrophilic reactions, particularly at the C-2 and C-6 positions.

Bromination

Bromination at the C-4 position of the benzothiazole ring occurs using N-bromosuccinimide (NBS) in dichloromethane (Fig. 1B) .

| Reagent | Position | Product | Yield |

|---|---|---|---|

| NBS, CH₂Cl₂, 25°C, 12 hr | C-4 | 4-Bromo-benzothiazole derivative | 72% |

Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups at the C-5 position, enhancing electron-withdrawing effects for subsequent reductions .

Sulfur Oxidation

The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA, altering electronic properties and biological activity .

| Oxidizing Agent | Product | Application |

|---|---|---|

| H₂O₂, AcOH, 50°C | Benzothiazole sulfoxide | Enhanced solubility |

| mCPBA, CH₂Cl₂, 0°C | Benzothiazole sulfone | Bioactivity modulation |

Piperidine N-Oxidation

Reaction with meta-chloroperbenzoic acid (mCPBA) forms N-oxide derivatives, which have shown improved binding to CNS targets .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Suzuki-Miyaura Coupling

The brominated benzothiazole intermediate (from Section 2A) reacts with aryl boronic acids to form biaryl derivatives (Fig. 1C) .

| Conditions | Catalyst | Yield |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME | Aryl boronic acids | 60–85% |

Buchwald-Hartwig Amination

Brominated derivatives couple with secondary amines (e.g., piperazine) to install nitrogen-containing substituents .

Esterification and Transesterification

The fluorobenzoate group facilitates ester exchange reactions. For example, methanolysis under acidic conditions yields methyl 3-fluorobenzoate .

Biological Activity Post-Modification

Structural modifications directly impact pharmacological properties:

Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with primary degradation pathways involving ester cleavage and piperidine ring opening .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of pyrimidine-piperazine hybrids with sulfonyl-linked heterocyclic substituents. Below is a comparative analysis of key analogs identified in the literature:

Table 1: Structural and Molecular Comparison

Key Observations:

Trifluoromethyl vs. Other Electrophilic Groups : The trifluoromethyl group in the target compound and CAS 2770592-05-5 enhances electron-withdrawing effects and lipophilicity compared to analogs with methylsulfanyl (CAS 2770592-05-5) or ethylsulfonyl (CAS 1006441-37-7) groups. This substitution is critical for improving metabolic stability and target binding .

Piperazine Modifications: The sulfonyl-linked pyrazole in the target compound contrasts with cyclopropylsulfonyl (CAS 2034233-07-1) or oxazolemethyl (CAS 2770592-05-5) substituents.

Heterocyclic Linkers : The azetidine-pyrimidine linkage in CAS 2034233-07-1 introduces conformational rigidity, whereas the target compound’s piperazine-sulfonyl-pyrazole offers flexibility, which could influence solubility and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.